1,1-Dichloro-2,2-difluoropropane

Vue d'ensemble

Description

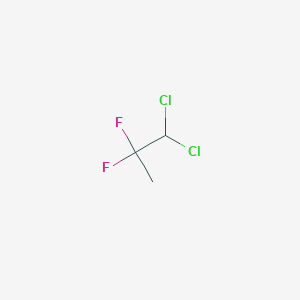

1,1-Dichloro-2,2-difluoropropane is a useful research compound. Its molecular formula is C3H4Cl2F2 and its molecular weight is 148.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

This compound is a halogenated hydrocarbon, and such compounds often interact with a variety of biological molecules, potentially including proteins, lipids, and nucleic acids .

Mode of Action

It’s known that halogenated hydrocarbons can have diverse effects on biological systems, often involving interactions with cellular membranes and proteins .

Biochemical Pathways

Halogenated hydrocarbons can affect a variety of biochemical processes, potentially including signal transduction pathways, enzymatic reactions, and membrane transport processes .

Pharmacokinetics

Metabolism can occur via various enzymatic processes, potentially leading to the formation of reactive metabolites .

Result of Action

Halogenated hydrocarbons can have diverse effects on cells, potentially including alterations in membrane function, protein activity, and gene expression .

Action Environment

The action, efficacy, and stability of 1,1-Dichloro-2,2-difluoropropane can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For example, the compound’s volatility may increase at higher temperatures, potentially affecting its distribution and action .

Activité Biologique

1,1-Dichloro-2,2-difluoropropane (also known as R-252cb) is a halogenated hydrocarbon that has garnered attention for its potential biological activity. This compound is primarily used in industrial applications, but its interactions with biological systems raise important considerations regarding its safety and efficacy.

This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a propane backbone. Its molecular formula is CClF and it has a molecular weight of approximately 140.99 g/mol. The unique structure of this compound allows it to participate in various biochemical reactions.

Enzyme Interaction

Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. This interaction can lead to enzyme inhibition, resulting in the accumulation of substrates that would normally be metabolized. The inhibition of these enzymes can disrupt metabolic pathways and affect cellular homeostasis .

Cellular Effects

The compound has been shown to influence cell signaling pathways, particularly those involved in stress responses. For instance, exposure to this compound can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in regulating gene expression and cellular responses to environmental stressors.

Dosage Effects

The biological effects of this compound vary significantly with dosage. At low concentrations, the compound may exhibit minimal toxicity; however, higher doses have been associated with adverse effects such as liver and kidney damage in animal models. A study indicated that prolonged exposure at elevated levels could lead to significant metabolic disruptions and cellular toxicity .

Bioaccumulation Potential

According to regulatory assessments, this compound is classified as very bioaccumulative (vPvB), indicating a high potential for accumulation in living organisms. This property raises concerns regarding its long-term environmental impact and potential risks to human health .

Case Studies

Several studies have explored the biological activity of halogenated hydrocarbons similar to this compound:

- Study on Cytochrome P450 Inhibition : A laboratory study demonstrated that exposure to this compound resulted in significant inhibition of cytochrome P450 activity in rat liver microsomes. This effect was dose-dependent and highlighted the compound's potential to alter drug metabolism .

- Cell Culture Experiments : In vitro experiments using human cell lines showed that treatment with this compound led to increased expression of stress-related genes. This suggests that this compound may induce oxidative stress within cells .

Summary Table of Biological Effects

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition of cytochrome P450 |

| Stress Response Activation | Induction of MAPK pathway |

| Toxicity at High Doses | Liver and kidney damage observed in animal models |

| Bioaccumulation | Classified as very bioaccumulative (vPvB) |

Applications De Recherche Scientifique

Industrial Solvent

1,1-Dichloro-2,2-difluoropropane is primarily used as a solvent in cleaning and degreasing processes. Its effectiveness stems from its ability to dissolve a wide range of organic compounds, making it suitable for cleaning intricate parts in various industries such as electronics and aerospace.

- Vapor Degreasing : The compound is utilized in vapor degreasing processes where it effectively removes oils and greases from metal surfaces without leaving residues. This method is particularly advantageous for cleaning delicate components like printed circuit boards and precision instruments .

- Azeotropic Mixtures : It can be combined with alkanols to form azeotropic compositions that enhance its solvent properties. These mixtures are noted for their constant boiling points and improved solvency power, making them ideal for industrial cleaning applications .

Refrigeration

As a hydrochlorofluorocarbon (HCFC), this compound serves as a refrigerant in various cooling systems. Its lower ozone depletion potential compared to traditional chlorofluorocarbons (CFCs) makes it a more environmentally friendly option.

- Refrigerant Properties : HCFC-262 is effective in refrigeration systems due to its favorable thermodynamic properties which allow for efficient heat transfer. It has been employed in both commercial and domestic refrigeration units .

Blowing Agent

The compound is also explored for use as a blowing agent in the production of foam materials. Its ability to generate gas upon heating makes it suitable for creating cellular structures in polymers.

- Foam Production : In the manufacturing of polyurethane foams, this compound can be used to create lightweight materials that are utilized in insulation and packaging applications .

Fire Extinguishing Agent

Due to its chemical properties, this compound has potential applications as a fire extinguishing agent. Its effectiveness in suppressing flammable materials makes it valuable in safety protocols within industrial settings.

Case Studies and Research Findings

Several studies have evaluated the efficiency and safety of using this compound across different applications:

Propriétés

IUPAC Name |

1,1-dichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c1-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXZTGCBJWOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019255 | |

| Record name | 1,1-Dichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-01-2 | |

| Record name | 1,1-Dichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.